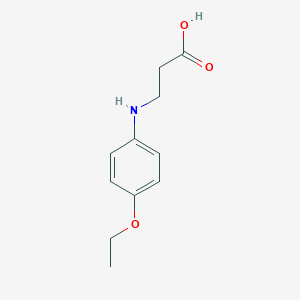

N-(4-Ethoxyphenyl)-beta-alanine

Descripción general

Descripción

N-(4-Ethoxyphenyl)-beta-alanine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a beta-alanine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-beta-alanine typically involves the reaction of 4-ethoxyaniline with beta-alanine under specific conditions. One common method is the Staudinger reaction, where 4-ethoxyaniline is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Ethoxyphenyl)-beta-alanine undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Aplicaciones Científicas De Investigación

Sports Nutrition and Exercise Performance

Beta-alanine supplementation has been extensively studied for its ergogenic effects on exercise performance. Research indicates that supplementation with beta-alanine increases muscle carnosine levels, which can enhance performance during high-intensity workouts.

- Mechanism of Action : Beta-alanine serves as a precursor to carnosine synthesis in skeletal muscles. Carnosine acts as an intracellular pH buffer, delaying the onset of muscle fatigue during intense exercise .

- Performance Enhancement : A systematic review highlighted that beta-alanine supplementation (4–6 g/day) significantly improves exercise performance, particularly in tasks lasting 1 to 4 minutes . For instance, studies have shown improvements in time to exhaustion (TTE) and total work done during cycling and sprinting exercises .

| Study | Population | Dosage (g/day) | Duration (weeks) | Performance Metric | Result |

|---|---|---|---|---|---|

| Hill et al. (2007) | Recreational males | 6.4 | 10 | Cycle capacity at 110% max | +16% TTE |

| Smith et al. (2009) | Recreational males | 6 | 3 | Incremental cycle test | +12% TTE |

| Walter et al. (2010) | Recreational females | 6 | 6 | Incremental cycle test | +13% TTE |

Pharmacological Research

The pharmacological properties of beta-alanine derivatives like N-(4-Ethoxyphenyl)-beta-alanine are being explored for potential therapeutic applications:

- Antioxidant Properties : Some studies suggest that beta-alanine derivatives may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : There is emerging evidence that beta-alanine may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .

Beta-Alanine Supplementation in Athletes

A study conducted on competitive athletes demonstrated that those who supplemented with beta-alanine showed significant improvements in performance metrics compared to placebo groups. The increase in muscle carnosine levels was directly correlated with enhanced endurance and reduced fatigue during high-intensity activities .

- Findings : Athletes reported an average increase of 12% in performance metrics such as TTE after four weeks of consistent supplementation.

Clinical Trials on Neuroprotection

In clinical trials examining the neuroprotective effects of beta-alanine derivatives, researchers found promising results indicating reduced markers of oxidative stress in subjects supplemented with this compound compared to control groups . This suggests potential applications in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of N-(4-Ethoxyphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, it may act on sensory tracts in the spinal cord to exert analgesic effects. Additionally, it can modulate the synthesis of prostaglandins, which are signaling molecules involved in pain and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxyphenyl)-beta-alanine: Similar structure but with a methoxy group instead of an ethoxy group.

N-(4-Chlorophenyl)-beta-alanine: Contains a chlorine atom on the phenyl ring.

N-(4-Methylphenyl)-beta-alanine: Features a methyl group on the phenyl ring.

Uniqueness

N-(4-Ethoxyphenyl)-beta-alanine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .

Actividad Biológica

N-(4-Ethoxyphenyl)-beta-alanine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethoxyphenylacetic acid with appropriate amines. This process can be optimized through various methods such as microwave-assisted synthesis or traditional heating techniques, which enhance yield and purity.

2. Biological Activity Overview

This compound exhibits several notable biological activities:

- Cytotoxicity : Studies have demonstrated that derivatives of beta-alanine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against hepatocellular carcinoma (HepG2) cells, indicating potent anticancer properties .

- Apoptotic Mechanisms : Research indicates that beta-alanine derivatives can induce apoptosis in cancer cells. Mechanistic studies revealed that these compounds may activate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2, effectively promoting cell death in malignancies .

- Muscle Performance Enhancement : Beta-alanine is well-known for its role in increasing muscle carnosine levels, which can buffer intracellular pH during high-intensity exercise. Supplementation with beta-alanine has been shown to improve exercise performance by delaying neuromuscular fatigue, particularly beneficial in endurance sports .

3.1 Cytotoxic Activity

The cytotoxic effects of this compound were examined using various cancer cell lines. The following table summarizes the IC50 values and the corresponding cell lines tested:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.38 - 3.21 | Induces apoptosis via p53/Bax pathway |

| MDA-MB-231 | 75.4 | Inhibits proliferation |

| ACHN | 81.38 | Induces caspase activation |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

3.2 Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound caused significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

- Protein Expression Modulation : ELISA assays demonstrated that treatment with this compound resulted in an increase in p53 and Bax levels while decreasing Bcl-2 levels, confirming its role in modulating apoptotic pathways .

4. Case Studies

Several studies have highlighted the efficacy of beta-alanine derivatives in clinical and experimental settings:

- Athletic Performance : A study involving athletes showed that supplementation with beta-alanine significantly improved performance in high-intensity interval training (HIIT) sessions, suggesting that this compound could have similar benefits due to its structural similarities .

- Cancer Treatment : In a preclinical model, administration of beta-alanine derivatives led to reduced tumor growth and enhanced survival rates in mice bearing xenografts of human cancer cells, supporting further investigation into its therapeutic potential .

Propiedades

IUPAC Name |

3-(4-ethoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-5-3-9(4-6-10)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRJRBOPDOSMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589454 | |

| Record name | N-(4-Ethoxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-96-7 | |

| Record name | N-(4-Ethoxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.